molecular formula C9H9NO5 B1604514 2-(3-Methoxy-2-nitrophenyl)acetic acid CAS No. 20876-31-7

2-(3-Methoxy-2-nitrophenyl)acetic acid

Cat. No. B1604514
CAS RN: 20876-31-7
M. Wt: 211.17 g/mol
InChI Key: DWCSLSQNQCMBLA-UHFFFAOYSA-N
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Description

“2-(3-Methoxy-2-nitrophenyl)acetic acid” is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 . It is a pale-yellow to yellow-brown solid at room temperature . This compound belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO5/c1-15-7-4-2-3-6 (5-8 (11)12)9 (7)10 (13)14/h2-4H,5H2,1H3, (H,11,12) and the InChI key is DWCSLSQNQCMBLA-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

2-(3-Methoxy-2-nitrophenyl)acetic acid: is a valuable reagent in organic synthesis. It can be used as a precursor for synthesizing various organic compounds, especially heterocycles, which are rings containing at least one atom other than carbon. These heterocycles are often found in many biologically active molecules .

Protecting Groups for Alcohols

In the field of synthetic chemistry, protecting groups are used to temporarily mask functional groups to prevent them from reacting2-(3-Methoxy-2-nitrophenyl)acetic acid can serve as a protecting group for primary alcohols during synthesis, which can be selectively removed later without affecting other parts of the molecule .

Precursor for Anilines

Upon complete reduction, 2-(3-Methoxy-2-nitrophenyl)acetic acid yields anilines, which are crucial intermediates in the pharmaceutical industry. Anilines can cyclize to form lactams, which are core structures in many antibiotics and other drugs .

Hydroxamic Acids Formation

Partial reductive cyclization of 2-(3-Methoxy-2-nitrophenyl)acetic acid using weaker reducing agents can lead to the formation of hydroxamic acids. These compounds have applications in medicinal chemistry, including as enzyme inhibitors .

Enzyme Inhibitors

Derivatives of 2-(3-Methoxy-2-nitrophenyl)acetic acid can be modified to act as enzyme inhibitors. These inhibitors can regulate biological pathways and are used in the treatment of various diseases, including cancer .

Anticancer Agents

The compound is also a precursor of quindoline, which, along with its derivatives, can be treated as anticancer agents. These agents can interfere with the replication of cancer cells and are a significant area of research in oncology .

Analytical Chemistry

In analytical chemistry, 2-(3-Methoxy-2-nitrophenyl)acetic acid can be used as an internal standard. This application is crucial for ensuring the accuracy and consistency of quantitative analyses, such as in the determination of solubilizers in pharmaceutical formulations .

Safety and Hazards

The safety information for this compound includes hazard statements H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-methoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCSLSQNQCMBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343706
Record name 2-(3-methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-2-nitrophenyl)acetic acid

CAS RN

20876-31-7
Record name 3-Methoxy-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20876-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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